2-NITRO-6-[(1,3-THIAZOL-2-YL)CARBAMOYL]BENZOIC ACID
Overview
Description
2-NITRO-6-[(1,3-THIAZOL-2-YL)CARBAMOYL]BENZOIC ACID is a complex organic compound with the molecular formula C11H7N3O5S . This compound features a nitro group, a thiazole ring, and a benzoic acid moiety, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
The synthesis of 2-NITRO-6-[(1,3-THIAZOL-2-YL)CARBAMOYL]BENZOIC ACID can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzoic acid with thiazole-2-amine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-NITRO-6-[(1,3-THIAZOL-2-YL)CARBAMOYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.
Scientific Research Applications
2-NITRO-6-[(1,3-THIAZOL-2-YL)CARBAMOYL]BENZOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-NITRO-6-[(1,3-THIAZOL-2-YL)CARBAMOYL]BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-NITRO-6-[(1,3-THIAZOL-2-YL)CARBAMOYL]BENZOIC ACID include:
Nitazoxanide: A broad-spectrum antiparasitic and antiviral drug with a similar thiazole structure.
Thiazole derivatives: Compounds like thiamine (Vitamin B1) and various thiazole-based drugs that share the thiazole ring but differ in their functional groups and biological activities.
This compound stands out due to its unique combination of a nitro group, thiazole ring, and benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5S/c15-9(13-11-12-4-5-20-11)6-2-1-3-7(14(18)19)8(6)10(16)17/h1-5H,(H,16,17)(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZRCKGQMSBDSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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